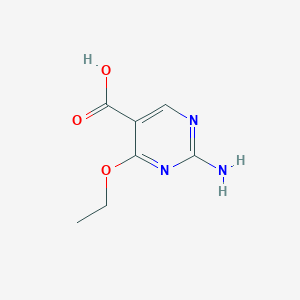

2-Amino-4-ethoxypyrimidine-5-carboxylic acid

説明

2-Amino-4-ethoxypyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 4, an amino (-NH₂) group at position 2, and a carboxylic acid (-COOH) moiety at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry, often serving as intermediates in drug synthesis or as bioactive molecules themselves.

特性

CAS番号 |

72411-91-7 |

|---|---|

分子式 |

C7H9N3O3 |

分子量 |

183.16 g/mol |

IUPAC名 |

2-amino-4-ethoxypyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-5-4(6(11)12)3-9-7(8)10-5/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) |

InChIキー |

QDXQZJHFTJANMD-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NC(=NC=C1C(=O)O)N |

製品の起源 |

United States |

準備方法

The synthesis of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid typically involves multiple steps starting from acyclic precursors. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved by cyclization reactions involving suitable precursors such as benzylidene acetones and ammonium thiocyanates.

Aromatization: The intermediate compounds are then subjected to aromatization to form the pyrimidine ring structure.

Functional group modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

化学反応の分析

2-Amino-4-ethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Coupling reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents, and catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds, including 2-amino-4-ethoxypyrimidine-5-carboxylic acid, exhibit notable antibacterial properties. A study highlighted the effectiveness of certain pyrimidine derivatives against various bacterial strains, suggesting their potential as antibiotic agents due to their interaction with specific enzymes involved in bacterial metabolism . The structure-activity relationship (SAR) analysis revealed that modifications in the carboxylic acid substituent significantly influence antibacterial efficacy.

Antiviral Properties

Pyrimidine derivatives have also been investigated for their antiviral activities. Compounds similar to 2-amino-4-ethoxypyrimidine-5-carboxylic acid were tested against viral pathogens, showing promising results in inhibiting viral replication. This suggests potential applications in developing antiviral medications targeting specific viral enzymes .

Enzyme Inhibition Studies

Targeting Methylerythritol Phosphate Pathway

The methylerythritol phosphate pathway is crucial for isoprenoid biosynthesis in bacteria but absent in mammals, making it an attractive target for antibacterial drug development. Compounds derived from 2-amino-4-ethoxypyrimidine-5-carboxylic acid have been synthesized and evaluated for their ability to inhibit enzymes within this pathway. Studies demonstrated that these compounds could effectively bind to the active sites of target enzymes, leading to significant antibacterial activity .

Synthesis of Novel Derivatives

Diversity-Oriented Synthesis

The synthesis of novel derivatives of 2-amino-4-ethoxypyrimidine-5-carboxylic acid has been explored through diversity-oriented synthesis methods. This approach allows for the rapid generation of a library of compounds with varying substituents, facilitating the identification of new pharmacologically active agents. Research has shown that certain structural modifications can enhance biological activity and selectivity towards specific targets .

Case Studies

作用機序

The mechanism of action of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or interfere with the replication of pathogens such as Trypanosoma brucei and Plasmodium falciparum. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of structurally related compounds:

Key Observations :

- Ethoxy vs.

- Chloro and Methyl Substituents : Chloro groups (e.g., in 2-Chloro-4-methylpyrimidine-5-carboxylic acid) increase electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .

- Hydroxy and Amino Groups: The presence of both -NH₂ and -COOH (e.g., 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid) may facilitate hydrogen bonding, influencing crystallization and stability .

Reactivity Trends :

- Thioether-containing analogs (e.g., 4-Amino-2-(ethylthio)-5-carboxylic acid) may undergo oxidation to sulfoxides or sulfones, altering bioactivity .

- Chloro-substituted pyrimidines (e.g., 2-Chloro-4-methylpyrimidine-5-carboxylic acid) are prone to nucleophilic substitution, enabling further functionalization .

生物活性

2-Amino-4-ethoxypyrimidine-5-carboxylic acid is a pyrimidine derivative recognized for its potential biological activities. The compound features an amino group at the 2-position, an ethoxy group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications, particularly in medicinal chemistry.

The molecular formula of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid is C₇H₈N₂O₃. Its structural characteristics facilitate various interactions with biological targets, making it a candidate for enzyme inhibition and modulation of inflammatory pathways.

Enzyme Inhibition

Research indicates that 2-Amino-4-ethoxypyrimidine-5-carboxylic acid exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. The compound demonstrated an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib, suggesting its effectiveness in reducing inflammatory responses .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of pyrimidine compounds, including 2-Amino-4-ethoxypyrimidine-5-carboxylic acid, can significantly suppress COX-2 activity. The compound's ability to decrease the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels further supports its anti-inflammatory potential .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. It has shown effectiveness against various bacterial strains by targeting specific enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis . This pathway is absent in mammals, making it an attractive target for developing antibacterial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring can enhance biological activity. For instance, the presence of electron-donating groups has been associated with increased potency against COX enzymes. The unique ethoxy substitution at the 4-position contributes to the compound's distinct biological profile compared to similar compounds .

Comparative Analysis with Similar Compounds

A comparison of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid with structurally related compounds reveals notable differences in their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-methoxypyrimidine-5-carboxylic acid | C₇H₈N₂O₃ | Contains a methoxy group instead of ethoxy |

| 2-Amino-4-chloropyrimidine-5-carboxylic acid | C₇H₈ClN₂O₂ | Contains a chlorine atom at position 4 |

| 2-Amino-4-(3-bromophenyl)pyrimidine-5-carboxylic acid | C₉H₈BrN₂O₂ | Features a bromophenyl substituent at position 4 |

The ethoxy group’s presence in 2-Amino-4-ethoxypyrimidine-5-carboxylic acid enhances its reactivity and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the anti-inflammatory effects of pyrimidine derivatives, including 2-Amino-4-ethoxypyrimidine-5-carboxylic acid. In animal models, compounds exhibiting similar structures have shown significant reductions in paw edema and granuloma formation, indicating their potential as therapeutic agents for inflammatory diseases .

In another study focused on antibacterial activity, derivatives were synthesized and tested against Burkholderia pseudomallei, demonstrating promising results in inhibiting bacterial growth through targeted enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。